molecular formula C13H7BrClNO B1375293 3-Bromo-4-(4-chlorophenoxy)benzonitrile CAS No. 1355656-66-4

3-Bromo-4-(4-chlorophenoxy)benzonitrile

Cat. No. B1375293
M. Wt: 308.56 g/mol
InChI Key: RTEYRKKVKJUNRG-UHFFFAOYSA-N
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Patent
US08772343B2

Procedure details

A mixture of 3-bromo-4-fluorobenzonitrile (1.60 g, 8.00 mmol), 4-chlorophenol (1.028 g, 8 mmol) and potassium carbonate (2.487 g, 24 mmol) in DMSO (20 mL) was stirred for 18 hours at room temperature under a nitrogen atmosphere. The reaction was diluted with aqueous ammonium chloride (50 mL) and extracted with EtOAc (3×30 mL). The combined organic extract was washed with water (2×30 mL) and dried over magnesium sulfate, filtered and concentrated in vacuo to afford the title compound as a white solid (2.47 g).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.028 g
Type
reactant
Reaction Step One
Quantity
2.487 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.[Cl-].[NH4+]>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:18][C:15]1[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=1)[C:5]#[N:6] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1F
Name
Quantity
1.028 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
2.487 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours at room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with water (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1OC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.